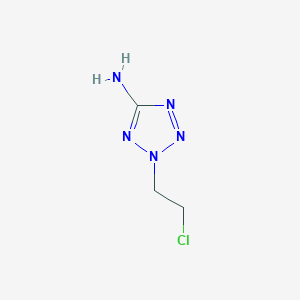

2-(2-Chloroethyl)tetrazol-5-amine

描述

Contextualization of Tetrazole Chemistry in Contemporary Research

Tetrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered considerable attention in various scientific fields, including medicine, agriculture, and material science. nih.gov Their unique structure, rich in nitrogen and electrons, imparts a range of desirable properties, making them valuable components in the design of new drugs, energetic materials, and other functional substances. nih.gov

The study of tetrazole chemistry has evolved significantly, with researchers continuously exploring new synthetic methods and applications. Initially recognized for their role in pharmaceuticals, tetrazole scaffolds are now integral to the development of a wide array of chemical entities. nih.govnih.gov Their versatility is highlighted by their presence in approved drugs for treating conditions like cancer, infections, and hypertension. nih.govnih.gov The ability to modify the tetrazole ring at multiple positions allows for the creation of diverse molecular architectures with tailored biological activities. researchgate.net This has solidified the tetrazole scaffold as a "privileged" structure in medicinal chemistry, consistently appearing in the optimization of lead compounds. nih.gov

The tetrazole ring is characterized by a planar, five-membered structure containing four nitrogen atoms and one carbon atom. nih.govwikipedia.org This composition results in a high-nitrogen, electron-rich system with aromatic character in its 1H and 2H tautomeric forms. nih.govwikipedia.org These features contribute to the compound's stability and its ability to engage in various chemical interactions. The delocalization of electrons within the ring, with a delocalization energy of 209 kJ/mol, is a key factor in its chemical behavior. wikipedia.org Furthermore, tetrazoles can act as both electron donors and acceptors, enhancing their versatility in forming complexes and participating in reactions. nih.gov

Rationale for Investigating 2-(2-Chloroethyl)tetrazol-5-amine

The specific compound, this compound, combines the unique properties of the tetrazole ring with the reactivity of a halogenated alkyl chain, making it a subject of interest for synthetic and materials chemistry.

Alkyl halides, or haloalkanes, are a cornerstone of organic synthesis due to their versatile reactivity. numberanalytics.comijrpr.com The presence of a halogen atom, such as chlorine, bonded to a saturated carbon chain creates a polar covalent bond that renders the carbon atom electrophilic. patsnap.com This makes alkyl halides excellent substrates for a variety of reactions, including nucleophilic substitutions and eliminations, which are fundamental for constructing more complex molecules. numberanalytics.compatsnap.com The reactivity of alkyl halides is influenced by the nature of the halogen and the structure of the alkyl group, allowing for controlled chemical transformations. patsnap.commsu.edu Their role as precursors in the synthesis of polymers, pharmaceuticals, and agrochemicals underscores their importance in chemical manufacturing. numberanalytics.compatsnap.com

The 5-aminotetrazole (B145819) (5-AT) moiety serves as a crucial building block for creating a diverse range of functionalized tetrazole derivatives. mdpi.com It provides a platform for introducing various chemical groups, which can significantly alter the properties of the resulting molecule. mdpi.com In multicomponent reactions, 5-aminotetrazole can act as a binucleophilic reagent, with both the exocyclic amino group and the ring nitrogens participating in the reaction. researchgate.netclockss.org This reactivity allows for the efficient synthesis of complex heterocyclic systems. researchgate.net The high nitrogen content of 5-AT also makes it a valuable component in the development of energetic materials. nih.govwikipedia.org

Overview of Key Research Domains and Methodological Approaches

Research involving this compound and related compounds spans several key domains. In medicinal chemistry, the focus is on synthesizing novel tetrazole derivatives and evaluating their potential as therapeutic agents. isfcppharmaspire.comnih.gov This often involves structure-activity relationship (SAR) studies to optimize biological activity. nih.gov In materials science, the high nitrogen content of tetrazoles is exploited to create energetic materials with desirable properties like high thermal stability. nih.gov Synthetic methodologies are continuously being developed to improve the efficiency and selectivity of reactions involving tetrazole and alkyl halide functionalities. These approaches often utilize modern analytical techniques such as NMR spectroscopy and differential scanning calorimetry to characterize the synthesized compounds and understand their properties. mdpi.comnih.gov

Structure

3D Structure

属性

CAS 编号 |

15284-32-9 |

|---|---|

分子式 |

C3H6ClN5 |

分子量 |

147.57 g/mol |

IUPAC 名称 |

2-(2-chloroethyl)tetrazol-5-amine |

InChI |

InChI=1S/C3H6ClN5/c4-1-2-9-7-3(5)6-8-9/h1-2H2,(H2,5,7) |

InChI 键 |

HVKIYOZJTNDGAT-UHFFFAOYSA-N |

规范 SMILES |

C(CCl)N1N=C(N=N1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies and Process Optimization for 2 2 Chloroethyl Tetrazol 5 Amine

Historical and Current Synthetic Routes to 2-(2-Chloroethyl)tetrazol-5-amine and its Isomers

The synthesis of this compound and its corresponding N-1 isomer, 1-(2-Chloroethyl)tetrazol-5-amine, has traditionally been approached through the direct alkylation of 5-aminotetrazole (B145819). This method, while straightforward in concept, is complicated by the inherent tautomerism of the 5-aminotetrazole ring, which can exist in both 1H and 2H forms, leading to a mixture of N-1 and N-2 substituted products.

Alkylation Strategies Utilizing 2-Chloroethanol (B45725) and Related Precursors

The primary route for introducing the 2-chloroethyl group onto the 5-aminotetrazole core involves the use of alkylating agents such as 2-chloroethanol or 1-bromo-2-chloroethane (B52838). The reaction is typically carried out in the presence of a base to deprotonate the tetrazole ring, thereby activating it for nucleophilic attack on the alkylating agent.

The choice of solvent and base plays a crucial role in the outcome of the reaction. Aprotic polar solvents like dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants. Common bases include alkali metal hydroxides (e.g., sodium hydroxide) or carbonates (e.g., potassium carbonate).

A general representation of this alkylation reaction is as follows:

Figure 1: General scheme for the alkylation of 5-aminotetrazole with a 2-chloroethylating agent, leading to a mixture of N-1 and N-2 isomers.

Regioselectivity Challenges and Control in Tetrazole N-Alkylation

One of the most significant challenges in the synthesis of this compound is controlling the regioselectivity of the N-alkylation. The tetrazolate anion, formed upon deprotonation of 5-aminotetrazole, possesses two nucleophilic nitrogen atoms (N-1 and N-2), both of which can attack the electrophilic carbon of the alkylating agent.

The ratio of the resulting N-1 and N-2 isomers is influenced by a variety of factors, including:

Steric Hindrance: The steric bulk of the substituent at the 5-position of the tetrazole ring and the nature of the alkylating agent can influence the site of attack. However, with the relatively small amino group and a primary alkylating agent, steric effects may be less pronounced.

Electronic Effects: The electronic properties of the substituent at the 5-position can affect the electron density at the N-1 and N-2 positions, thereby influencing their relative nucleophilicity. The amino group is an electron-donating group, which can impact the charge distribution within the tetrazole ring.

Reaction Conditions: The choice of solvent, counter-ion of the tetrazolate salt, temperature, and the nature of the base can all play a significant role in directing the alkylation towards either the N-1 or N-2 position. For instance, the use of specific phase-transfer catalysts has been explored to enhance regioselectivity in some tetrazole alkylations.

Computational studies have been employed to predict the relative stability of the N-1 and N-2 isomers and to understand the underlying factors governing the regioselectivity of the alkylation process. These studies often indicate that the 2,5-disubstituted isomer is the thermodynamically more stable product. mdpi.com

Factors Influencing Regioselectivity in 5-Aminotetrazole Alkylation

| Factor | Influence on N-1 vs. N-2 Alkylation | General Trend/Observation |

|---|---|---|

| Solvent | Can influence the solvation of the tetrazolate anion and the transition state energies. | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. The specific solvent can alter the isomer ratio. |

| Base/Counter-ion | The nature of the cation associated with the tetrazolate can influence the nucleophilicity of the nitrogen atoms. | Alkali metal carbonates (K2CO3, Cs2CO3) are often employed. The choice of cation can impact the N-1/N-2 ratio. |

| Temperature | Can affect the kinetic versus thermodynamic control of the reaction. | Higher temperatures may favor the formation of the thermodynamically more stable isomer (often the N-2 isomer). |

| Alkylating Agent | The reactivity and steric bulk of the electrophile can influence the site of attack. | Primary halides like 1-bromo-2-chloroethane are common. The leaving group can also affect the reaction rate. |

Novel Catalytic and "Green" Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel catalytic systems and "green" chemistry approaches for the synthesis of tetrazole derivatives, including this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the N-alkylation of tetrazoles has been shown to be highly effective.

The key advantages of using microwave heating for the synthesis of this compound include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times.

Improved Yields: In many cases, microwave-assisted reactions provide higher yields of the desired product compared to conventional methods.

Enhanced Regioselectivity: While not universally true, in some instances, microwave heating can influence the regioselectivity of the reaction, potentially favoring the formation of one isomer over the other.

While specific literature on the microwave-assisted synthesis of this compound is limited, the general success of this technique for the N-alkylation of other tetrazoles suggests its high potential for this specific transformation.

Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Tetrazoles

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often reduced |

Exploration of Metal-Free or Heterogeneous Catalysis

The development of metal-free and heterogeneous catalytic systems is a key area of green chemistry research, aiming to reduce the reliance on potentially toxic and expensive metal catalysts and to simplify product purification.

Metal-Free Catalysis: For the N-alkylation of tetrazoles, metal-free approaches often rely on the use of organic bases or phase-transfer catalysts to promote the reaction. These methods avoid the potential for metal contamination in the final product, which is particularly important for pharmaceutical applications. The use of strong organic, non-nucleophilic bases can efficiently deprotonate the tetrazole, facilitating the subsequent alkylation.

Heterogeneous Catalysis: Heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for their recovery and reuse. This not only reduces waste but also simplifies the purification of the desired product. For tetrazole synthesis, various solid-supported catalysts have been investigated. These include:

Zeolites and Clays: These materials can act as solid acids or bases and provide a high surface area for the reaction to occur.

Polymer-Supported Reagents: Bases or catalysts can be immobilized on a polymer backbone, allowing for easy filtration and reuse.

Magnetic Nanoparticles: Catalytic species can be attached to magnetic nanoparticles, enabling their facile separation from the reaction mixture using an external magnet.

While the specific application of these heterogeneous catalysts to the synthesis of this compound is not extensively documented, the principles are broadly applicable to the N-alkylation of 5-aminotetrazole.

Optimization of Reaction Parameters and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a small-scale laboratory experiment to a larger-scale production requires careful optimization of reaction parameters and consideration of potential scale-up challenges.

Optimization of Reaction Parameters: A systematic approach to optimizing the synthesis of this compound would involve the investigation of several key parameters:

Molar Ratio of Reactants: Varying the ratio of 5-aminotetrazole to the alkylating agent and the base is crucial to maximize the conversion of the starting material and minimize the formation of byproducts.

Concentration: The concentration of the reactants in the solvent can impact the reaction rate and, in some cases, the regioselectivity.

Temperature and Reaction Time: These two parameters are interconnected and need to be optimized to achieve a high yield in a reasonable timeframe without promoting decomposition or side reactions.

Order of Addition: The sequence in which the reactants are added can sometimes influence the outcome of the reaction.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions.

Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Range to Investigate | Potential Impact |

|---|---|---|

| Molar Ratio (5-AT : Alkylating Agent) | 1:1 to 1:1.5 | Yield, byproduct formation |

| Base (equivalents) | 1 to 2 | Reaction rate, regioselectivity |

| Temperature (°C) | Room Temperature to 100 °C | Reaction rate, regioselectivity, stability |

| Reaction Time (h) | 1 to 24 | Conversion, byproduct formation |

Scale-Up Considerations: Scaling up the synthesis from milligram to gram or kilogram quantities introduces several challenges that need to be addressed:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Efficient heat transfer is crucial to maintain a consistent reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between the reactants becomes more challenging as the scale increases.

Work-up and Purification: Procedures that are straightforward in the lab, such as extraction and column chromatography, may not be practical or economical for large-scale production. Alternative purification methods like crystallization or distillation may need to be developed.

Safety: The handling of larger quantities of potentially hazardous reagents requires stringent safety protocols and specialized equipment.

The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards associated with the process.

Yield Enhancement and Side Product Minimization

The N-alkylation of 5-aminotetrazole with a suitable 2-chloroethylating agent, such as 1,2-dichloroethane, can lead to a mixture of N-1 and N-2 isomers. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions. Factors such as the choice of solvent, base, temperature, and the nature of the starting materials can influence the product distribution.

To enhance the yield of the desired this compound and minimize the formation of the N-1 isomer and other byproducts, a careful optimization of the reaction parameters is necessary. The use of specific catalysts and reaction conditions can favor the formation of one isomer over the other. For instance, in the alkylation of other tetrazole systems, the choice of base and solvent has been shown to significantly impact the regioselectivity of the reaction. nih.govbeilstein-journals.org

A key strategy to minimize side products is the protection of the exocyclic amino group prior to the alkylation step. This would prevent the formation of N,N-dialkylated or N-alkylated-N'-alkylated products. Following the N-alkylation of the tetrazole ring, the protecting group can be removed to yield the desired product.

Another approach to control the reaction involves the use of phase-transfer catalysis. This technique can enhance the reaction rate and selectivity by facilitating the transfer of the tetrazolate anion from an aqueous phase to an organic phase where the alkylating agent is present.

| Parameter | Effect on Yield and Side Products | Research Findings |

| Solvent | Influences the solubility of reactants and the position of alkylation. | In related alkylations of aminophenols, solvent choice was critical for selectivity. umich.edu For tetrazole alkylation, polar aprotic solvents like DMF are often used. nih.gov |

| Base | The strength and nature of the base can affect the deprotonation of the tetrazole ring and thus the nucleophilicity of the different nitrogen atoms. | Potassium carbonate is a commonly used base in N-alkylation reactions of heterocycles. nih.govmdpi.com |

| Temperature | Reaction temperature can influence the reaction rate and the ratio of kinetic versus thermodynamic products. | Higher temperatures can sometimes lead to a decrease in selectivity. |

| Catalyst | Lewis acids or phase-transfer catalysts can be employed to improve reaction efficiency and regioselectivity. | Zinc salts have been used as catalysts in the synthesis of tetrazoles from nitriles. organic-chemistry.org |

| Protecting Groups | Protection of the amino group can prevent side reactions at this site. | N-benzoylation has been used to protect the amino group in other aminotetrazole reactions. mdpi.com |

Chromatographic and Non-Chromatographic Purification Strategies

The purification of this compound from the reaction mixture, which may contain the N-1 isomer, unreacted starting materials, and other side products, requires effective separation techniques.

Chromatographic Strategies:

Column chromatography is a widely used method for the separation of isomeric mixtures. researchgate.netmdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction and for developing an effective solvent system for column chromatography. ajol.info High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale separations of the isomers.

Non-Chromatographic Purification Strategies:

Recrystallization is a powerful and economical technique for purifying solid compounds. ajol.info The selection of an appropriate solvent or solvent mixture is key to successful recrystallization. The desired isomer should be significantly more soluble in the hot solvent than in the cold solvent, while the impurities should either be very soluble or insoluble in the cold solvent.

Fractional crystallization can also be utilized to separate isomers if there is a sufficient difference in their solubilities in a particular solvent. This process involves multiple crystallization steps to enrich the desired isomer in the crystalline phase.

Acid-base extraction can be a viable method for separating the aminotetrazole product from non-basic impurities. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic aminotetrazole will move to the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous phase can then be adjusted to precipitate the purified product.

| Purification Method | Principle | Application Notes |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for separating N-1 and N-2 isomers. The eluent system must be carefully optimized. researchgate.netmdpi.com |

| Thin-Layer Chromatography (TLC) | Used for monitoring reaction progress and optimizing separation conditions for column chromatography. ajol.info | A quick and essential analytical tool. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | A cost-effective method for purifying solid products. ajol.info |

| Fractional Crystallization | Separation of components based on slight differences in their solubilities. | Can be effective for isomer separation if a suitable solvent is found. |

| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | Useful for removing non-basic impurities from the aminotetrazole product. |

Chemical Reactivity and Derivatization Strategies of 2 2 Chloroethyl Tetrazol 5 Amine

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group attached to the tetrazole ring is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by another atom or group. This reactivity is a key feature in the derivatization of this compound.

Intramolecular Cyclization Pathways to Form Fused Heterocycles

The presence of both a nucleophilic amino group and an electrophilic chloroethyl group within the same molecule allows for intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, under basic conditions, the amino group can attack the carbon atom bonded to the chlorine, resulting in the formation of a new ring fused to the tetrazole core. This process is a common strategy for synthesizing bicyclic tetrazole derivatives. beilstein-journals.orgfrontiersin.org The reaction conditions, such as the choice of base and solvent, can influence the efficiency and outcome of the cyclization.

Intermolecular Reactions with Various Nucleophiles (e.g., amines, thiols, azides)

The chloroethyl moiety of 2-(2-chloroethyl)tetrazol-5-amine readily reacts with a range of external nucleophiles. wikimedia.org These intermolecular reactions provide a straightforward method for introducing diverse functional groups onto the tetrazole scaffold.

Amines: Primary and secondary amines can displace the chloride ion to form the corresponding aminoethyl-substituted tetrazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. rsc.org

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can react with the chloroethyl group to yield thioether derivatives. nih.gov These reactions are valuable for introducing sulfur-containing functionalities.

Azides: The azide (B81097) ion (N₃⁻) is another effective nucleophile that can replace the chlorine atom, leading to the formation of an azidoethyl-substituted tetrazole. organic-chemistry.org This reaction is a key step in the synthesis of various nitrogen-rich compounds. The resulting azido (B1232118) group can then undergo further transformations, such as reduction to an amine or participation in cycloaddition reactions. nih.gov

Functionalization and Transformations of the Tetrazole Nucleus

The tetrazole ring itself, along with its 5-amino substituent, offers multiple sites for chemical modification, allowing for a wide array of derivatization strategies.

Reactions at the 5-Amino Group (e.g., acylation, diazotization, nitration)

The 5-amino group of this compound exhibits reactivity typical of primary aromatic amines, enabling a variety of functionalization reactions. clockss.orgresearchgate.net

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various acyl groups, which can modify the compound's properties.

Diazotization: Treatment of the 5-amino group with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. nih.gov This intermediate is highly reactive and can be used to introduce a wide range of substituents onto the tetrazole ring through subsequent reactions, such as Sandmeyer or Schiemann reactions.

Nitration: The amino group can be nitrated to form a nitramine. Nitration of aminotetrazoles is a known method for the synthesis of energetic materials. rsc.orgresearchgate.net The conditions for nitration, particularly the concentration of nitric acid, can significantly influence the reaction outcome, sometimes leading to ring-opened products. rsc.org

Ring Opening and Rearrangement Reactions Under Specific Conditions

While tetrazoles are generally stable, the ring can be induced to open or rearrange under specific, often energetic, conditions such as photolysis or in the presence of certain reagents. wiley-vch.debyjus.comnih.gov For instance, photochemical excitation of substituted tetrazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates like nitrile imines or carbenes, which can then rearrange to form other heterocyclic or open-chain products. nih.gov In some cases, reactions intended for substitution on the ring or its substituents can lead to unexpected ring-opening, particularly with strong acids or bases at elevated temperatures. rsc.org

Advanced Reaction Mechanisms and Intermediates

The diverse reactivity of this compound involves several advanced reaction mechanisms and the formation of transient intermediates. For example, the intramolecular cyclization to form fused heterocycles proceeds through a classic intramolecular nucleophilic substitution (Sₙi) mechanism.

In reactions involving the tetrazole ring itself, such as diazotization, the formation of a diazonium cation is a key intermediate. nih.gov The subsequent reactions of this cation can proceed through either ionic or radical pathways, depending on the specific reagents and conditions employed.

Furthermore, photochemical rearrangements of the tetrazole ring are understood to proceed via highly reactive, short-lived species. nih.gov The initial step is often the cleavage of the N1-N2 or N2-N3 bond of the tetrazole ring upon absorption of UV light, leading to the formation of a diradical or a zwitterionic intermediate. This intermediate can then undergo a series of bond reorganizations to yield the final products. The exact nature of these intermediates and the pathways they follow are often elucidated through a combination of experimental techniques, such as matrix isolation spectroscopy, and computational studies. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive search of scientific databases reveals a significant lack of specific experimental or computational data on the reaction kinetics and thermodynamics of this compound. While the broader class of tetrazoles has been studied, direct extrapolation of this information to the target molecule is not scientifically rigorous due to the profound influence of substituent effects on reaction rates and equilibria.

For instance, the reactivity of the chloroethyl group in nucleophilic substitution reactions is anticipated, but the rate constants, activation energies, and the influence of the tetrazole ring's electronic properties on these parameters have not been documented. Similarly, while the amino group is expected to undergo reactions typical of primary amines, no kinetic data for such transformations involving this compound are available.

Theoretical studies on related aminotetrazoles have provided insights into their thermodynamic properties, such as heat of formation. However, without specific calculations for this compound, any discussion on its reaction thermodynamics, including reaction enthalpies and entropies, would be purely speculative.

Table 1: Hypothetical Kinetic Parameters for Nucleophilic Substitution of this compound

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| NaN₃ | DMF | 25 | Data not available | Data not available |

| KCN | DMSO | 25 | Data not available | Data not available |

| CH₃ONa | CH₃OH | 25 | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data has been found in the literature.

Table 2: Hypothetical Thermodynamic Data for Reactions of this compound

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

| Cyclization to Tetrazolo[1,5-a]pyrimidine derivative | Data not available | Data not available | Data not available |

| N-Alkylation of the amino group | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or calculated data has been found in the literature.

Identification of Transient Species in Complex Reaction Pathways

The identification of transient species is crucial for elucidating reaction mechanisms. In the context of this compound, photochemical or thermal reactions could potentially lead to the formation of short-lived intermediates.

Studies on the photolysis of analogous 2-substituted 5-aminotetrazoles, such as 2-methyl-5-aminotetrazole, have shown the formation of transient species like nitrile imines and diazirines upon UV irradiation. These intermediates are typically identified using matrix isolation techniques coupled with spectroscopic methods like IR and UV-Vis spectroscopy. It is plausible that the photolysis of this compound would follow a similar pathway, leading to the corresponding chloroethyl-substituted nitrile imine and diazirine. However, no specific experimental studies have been conducted to confirm the existence and characterize these transient species for the title compound.

In complex, multi-step reactions, such as intramolecular cyclizations or rearrangements, the direct observation of intermediates is challenging. Mechanistic studies often rely on trapping experiments, isotopic labeling, and computational modeling to infer the presence of transient species. For this compound, such detailed mechanistic investigations are yet to be undertaken.

Table 3: Potential Transient Species in the Reactions of this compound

| Reaction Type | Potential Transient Species | Method of Identification | Status |

| Photolysis | 2-(2-Chloroethyl)-5-nitrilimine | Matrix Isolation-IR/UV-Vis | Not Investigated |

| Photolysis | 3-(2-Chloroethyl)-3H-diazirin-3-amine | Matrix Isolation-IR/UV-Vis | Not Investigated |

| Intramolecular Cyclization | Aziridinium cation intermediate | Trapping Experiments/NMR | Not Investigated |

This table presents hypothetical transient species based on the reactivity of similar compounds. No direct evidence for these species has been reported for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Single-Crystal X-ray Diffraction Studies of 2-(2-Chloroethyl)tetrazol-5-amine and its Derivatives

Single-crystal X-ray diffraction is an indispensable tool for determining the precise atomic arrangement of crystalline solids. For tetrazole derivatives, this technique offers unparalleled insight into their molecular architecture. Studies on compounds structurally related to this compound, such as other substituted 5-aminotetrazoles, reveal detailed information about their solid-state structures. nih.gov

Table 1: Representative Crystallographic Data for a 5-Aminotetrazole (B145819) Derivative

| Parameter | Value |

|---|---|

| Compound | 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol |

| Molecular Formula | C₅H₁₁N₅O |

| Molecular Weight | 157.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 8.2472 Å, b = 9.731 Å, c = 10.087 Å |

| α = 90.30°, β = 96.228°, γ = 96.259° | |

| Volume | 799.8 ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on a related 5-aminotetrazole derivative. nih.gov

The tetrazole ring is known to exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. wikipedia.orglibretexts.org For 5-aminotetrazole, two primary tautomeric forms, the 1H- and 2H-tetrazole forms, are possible. wikipedia.org The position of the substituent, in this case, the 2-chloroethyl group, on the tetrazole ring dictates which tautomer is present. The name "this compound" specifies that the substituent is on the N-2 position of the tetrazole ring.

X-ray diffraction studies on 5-aminotetrazole and its derivatives have confirmed the planarity of the tetrazole ring. wikipedia.org The conformation of the 2-chloroethyl side chain relative to the planar tetrazole ring would be a key structural feature. This side chain has rotatable bonds, allowing for different spatial arrangements. The specific conformation adopted in the crystal lattice is influenced by intermolecular forces.

The crystal structure of tetrazole derivatives is significantly influenced by non-covalent interactions. The presence of the amino group and the nitrogen atoms of the tetrazole ring in this compound makes it a prime candidate for extensive hydrogen bonding. acs.orgnih.gov The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors.

In the crystal structure of a related 5-aminotetrazole derivative, molecules are linked by N—H⋯N and O—H⋯O hydrogen bonds, creating complex three-dimensional networks. nih.gov These interactions are fundamental in stabilizing the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom. acgpubs.orgnih.gov

For this compound, ¹H NMR would show signals for the protons of the chloroethyl group and the amino group. The ethylene (B1197577) protons would likely appear as two distinct triplets due to coupling with each other. ¹³C NMR would provide signals for the carbon atoms of the chloroethyl group and the carbon atom of the tetrazole ring. acgpubs.org

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₂-Cl | ~3.8 | ~42 |

| -N-CH₂- | ~4.5 | ~50 |

| -NH₂ | Variable | - |

| C5 (tetrazole) | - | ~155 |

Note: These are estimated values and can vary based on solvent and other experimental conditions. Data is inferred from similar structures. rsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a cross-peak between the two methylene (B1212753) signals of the chloroethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. columbia.edu It would definitively link the proton signals of the chloroethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). columbia.edu An HMBC spectrum would show a correlation between the protons of the N-CH₂ group and the C5 carbon of the tetrazole ring, confirming the attachment point of the side chain.

The 2-chloroethyl side chain in this compound is flexible due to rotation around the C-C and C-N single bonds. Dynamic NMR (DNMR) studies can be used to investigate the energetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases. Analysis of this data can provide quantitative information about the energy barriers to rotation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and providing clues about its structure through analysis of its fragmentation patterns. nih.gov For this compound (C₃H₆ClN₅), the expected monoisotopic mass is approximately 147.03 g/mol . guidechem.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation of tetrazoles under mass spectrometric conditions is a subject of research. In positive-ion mode ESI-MS, protonated tetrazoles often undergo ring-opening followed by the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative-ion mode, a common fragmentation pathway is the loss of a nitrogen molecule (N₂). lifesciencesite.com The fragmentation of the 2-chloroethyl side chain would also produce characteristic ions, such as the loss of a chlorine atom or the entire chloroethyl group.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 147/149 | [M+H]⁺ (protonated molecule, showing isotopic pattern for Cl) |

| 112 | [M - Cl]⁺ |

| 104 | [M+H - HN₃]⁺ |

| 84 | [M - CH₂CH₂Cl]⁺ |

These fragments are hypothetical and based on known fragmentation patterns of related compounds. lifesciencesite.comnih.gov

By carefully analyzing the fragments produced, researchers can piece together the structure of the original molecule and confirm its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. nih.govmdpi.com This precision allows for the calculation of a unique elemental formula from the measured exact mass.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). HRMS analysis provides an experimental value that is compared against this theoretical mass. The molecular formula for this compound is C₃H₆ClN₅. guidechem.com The experimentally determined exact mass for the protonated molecule [M+H]⁺ would be expected to be very close to the calculated value of 148.0384, confirming the elemental composition with high confidence. guidechem.com

The high resolving power of these instruments is essential for differentiating between ions of very similar nominal mass, which is particularly crucial when analyzing samples in complex matrices. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₆ClN₅ | guidechem.com |

| Theoretical Exact Mass | 147.0312 u | guidechem.com |

| Monoisotopic Mass | 147.0311729 g/mol | guidechem.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and substructures. In an MS/MS experiment, the protonated molecule of this compound, [C₃H₆ClN₅+H]⁺ (m/z 148.0), is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of 5-substituted tetrazoles is characterized by specific neutral losses. lifesciencesite.com In positive-ion mode, the tetrazole ring commonly undergoes the elimination of hydrazoic acid (HN₃) or molecular nitrogen (N₂). lifesciencesite.commdpi.com For this compound, the fragmentation pathway would likely involve these characteristic losses, in addition to fragmentation of the chloroethyl side chain.

A proposed fragmentation pathway could include:

Loss of N₂: A primary fragmentation could be the loss of a nitrogen molecule from the tetrazole ring, a common fragmentation for tetrazole derivatives. lifesciencesite.commdpi.com

Loss of the chloroethyl group: Cleavage of the N-C bond connecting the chloroethyl group to the tetrazole ring.

Loss of HCl: Elimination of hydrogen chloride from the chloroethyl side chain.

Analyzing the masses of the resulting fragment ions allows for the reconstruction of the original molecule's structure, confirming the presence of both the tetrazole ring and the 2-chloroethyl substituent.

Table 2: Proposed MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 148.0 | [C₃H₇ClN₃]⁺ | N₂ |

| 148.0 | [C₂H₃N₅]⁺ | C₂H₄Cl |

| 148.0 | [C₃H₆N₅]⁺ | HCl |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its solid-state structure. nih.gov These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its distinct structural features: the amino group (NH₂), the chloroethyl side chain (CH₂, C-Cl), and the tetrazole ring.

N-H Vibrations: The amino group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. ajol.info

C-H Vibrations: The aliphatic CH₂ groups of the chloroethyl chain will produce stretching bands in the 2850-3000 cm⁻¹ region. ajol.info

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic stretching and bending vibrations. N=N stretching vibrations are typically observed in the 1300-1400 cm⁻¹ range, while C=N stretches appear around 1640 cm⁻¹. ajol.infocyberleninka.ru Ring breathing and deformation modes occur at lower frequencies.

C-Cl Vibration: A distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

By comparing the experimental IR and Raman spectra with data from related tetrazole compounds and computational predictions, a comprehensive assignment of the vibrational modes can be achieved, confirming the presence of all key functional groups. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Tetrazole (C=N) | Stretch | ~1640 |

| Tetrazole (N=N) | Stretch | 1300 - 1400 |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 |

Theoretical and Computational Chemistry Studies on 2 2 Chloroethyl Tetrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular stability, and the energetic landscape of chemical reactions. For 2-(2-chloroethyl)tetrazol-5-amine, these methods can elucidate the influence of the chloroethyl and amino substituents on the electronic nature of the tetrazole ring.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would be performed to optimize the geometry. Based on studies of similar molecules, the tetrazole ring itself is expected to be planar and aromatic. The geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the N-N and C-N bond lengths within the ring would be characteristic of delocalized pi-systems. The orientation of the 2-(2-chloroethyl) substituent relative to the ring would also be determined, which is critical for understanding its conformational preferences.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Tetrazole Derivative Note: This table is illustrative, showing typical data obtained from DFT calculations for related tetrazole structures.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.355 |

| N2-N3 Bond Length (Å) | 1.293 |

| N3-N4 Bond Length (Å) | 1.358 |

| N4-C5 Bond Length (Å) | 1.312 |

| C5-N1 Bond Length (Å) | 1.340 |

| N1-N2-N3 Bond Angle (°) | 109.5 |

| N2-N3-N4 Bond Angle (°) | 105.0 |

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the nitrogen-rich tetrazole ring and the electron-withdrawing chloroethyl group will significantly influence the energies of these frontier orbitals. Computational studies on aminotetrazoles have shown that the energy gaps for 2H-isomers are generally smaller than for their 1H-counterparts, suggesting higher reactivity.

Applications As a Synthetic Precursor and Building Block in Complex Molecule Synthesis

Design and Synthesis of Novel Tetrazole-Containing Heterocyclic Systems

The 5-aminotetrazole (B145819) moiety is a well-established synthon for constructing more elaborate heterocyclic frameworks due to the presence of multiple nucleophilic nitrogen atoms. The addition of a 2-chloroethyl group at the N-2 position provides a convenient intramolecular electrophilic center, facilitating the creation of fused and bridged ring systems that would otherwise be challenging to synthesize.

The 2-chloroethyl group in 2-(2-chloroethyl)tetrazol-5-amine is strategically positioned to act as a reactive handle for intramolecular cyclization reactions, leading to the formation of bicyclic heterocyclic systems. This process typically involves the nucleophilic attack from either the exocyclic amino group or one of the ring nitrogen atoms onto the electrophilic carbon of the chloroethyl chain, displacing the chloride ion to form a new ring.

One prominent application is in the synthesis of fused pyrimidine (B1678525) systems, such as tetrazolo[1,5-a]pyrimidines. While many syntheses involve the condensation of 5-aminotetrazole with β-dicarbonyl compounds or their equivalents researchgate.netmdpi.com, the use of a precursor like this compound offers a direct route for creating a saturated ring fused to the tetrazole core. For example, intramolecular cyclization can lead to the formation of a dihydropyrimidine (B8664642) ring fused to the tetrazole, a scaffold of interest in medicinal chemistry. The reaction of 5-aminotetrazoles with various electrophiles can yield fused heterocycles, and the internal chloroethyl group provides a direct pathway for such transformations. researchgate.net

The construction of bridged ring systems is also a theoretical possibility, where the chloroethyl chain could link the N-2 position to another atom on a substituent attached at the C-5 position, creating a more complex three-dimensional structure. Such intramolecular reactions are a powerful strategy for building molecular complexity from relatively simple acyclic precursors. nih.gov

The high nitrogen content (over 80% in the parent 5-aminotetrazole) and positive enthalpy of formation of the tetrazole ring make it a desirable component in energetic materials. mdpi.com The compound this compound serves as an excellent precursor for advanced energetic materials, as both the chloroethyl group and the amino group can be converted into explosophoric functionalities. nih.gov

The chloroethyl side chain is particularly versatile. It can be readily converted to an azidoethyl group (-CH₂CH₂N₃) via nucleophilic substitution with sodium azide (B81097). The introduction of the azide group significantly increases the nitrogen content and energetic potential of the molecule. Furthermore, the amino group at the C-5 position can be nitrated using strong nitrating agents like nitric acid or nitronium tetrafluoroborate (B81430) (NO₂BF₄) to form a highly energetic nitrimino group (-NHNO₂). nih.gov

A study on the isomeric 1-(2-chloroethyl)-5-aminotetrazole highlights the synthetic pathways available for these types of compounds. nih.gov These transformations can be applied sequentially to produce molecules bearing multiple energetic groups. For instance, the chloroethyl derivative can first be converted to the azidoethyl derivative, which is then nitrated to yield 1-(2-azidoethyl)-5-nitriminotetrazole, a powerful energetic material. nih.gov The development of bicyclic and multi-cyclic tetrazoles is a key area of research in energetic materials, and alkyl linkers, such as the ethyl group in this compound, are crucial for constructing these advanced structures. researchgate.net

| Initial Functional Group | Reagent/Reaction | Resulting Energetic Group | Significance |

|---|---|---|---|

| -CH₂CH₂Cl | Nucleophilic Substitution (e.g., NaN₃) | Azidoethyl (-CH₂CH₂N₃) | Increases nitrogen content and energetic output. nih.gov |

| -CH₂CH₂Cl | Nitration (e.g., HNO₃) | Nitratoethyl (-CH₂CH₂ONO₂) | Improves oxygen balance and detonation properties. nih.gov |

| -NH₂ | Nitration (e.g., HNO₃/Ac₂O) | Nitrimino (-NHNO₂) | Significantly enhances energetic performance. nih.govrsc.org |

| -NH₂ | Protonation (e.g., HClO₄, HNO₃) | Aminotetrazolium Salts | Forms stable, energetic ionic compounds. nih.gov |

Utility in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.net The 5-aminotetrazole scaffold is a valuable building block in MCRs, typically acting as a 1,3-binucleophile where the exocyclic amino group and the adjacent N-1 ring nitrogen participate in the reaction. researchgate.net

This compound is well-suited for this role. It can participate in well-known MCRs, such as the Biginelli or Hantzsch-type reactions, to generate complex heterocyclic scaffolds like tetrazolopyrimidines. researchgate.netnih.gov The key advantage of using this specific derivative is the presence of the chloroethyl group, which acts as a latent functional handle. This group can remain inert during the initial MCR, allowing for the construction of the core heterocyclic system. Subsequently, the chlorine atom can be targeted in post-MCR modifications through nucleophilic substitution reactions. This two-stage approach—MCR followed by functionalization—dramatically expands the chemical space that can be explored, enabling the creation of large and diverse libraries of molecules from a single core reaction. This strategy provides access to novel scaffolds that are difficult to synthesize using other methods. beilstein-journals.org

Preparation of Libraries of Chemical Probes and Screening Scaffolds

The generation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery and chemical biology. These libraries are screened to identify hits with desired biological activities. nih.govnih.gov The utility of this compound in MCRs directly translates to its application in building such libraries.

By employing this compound as a central building block in combinatorial synthesis, researchers can rapidly generate a large number of distinct compounds. beilstein-journals.org The diversity of the library can be controlled by varying the other components in the multi-component reaction. Furthermore, the chloroethyl tail provides a crucial point for diversification. After the main scaffold is created, the reactive chlorine can be substituted with a wide array of functional groups (e.g., amines, thiols, azides, alkoxides), each potentially altering the biological activity of the final compound. This approach allows for the systematic exploration of structure-activity relationships (SAR). The resulting tetrazole-containing scaffolds are of high interest in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group, often improving the metabolic stability and pharmacokinetic properties of drug candidates. nih.govnih.gov

Role in Polymer Chemistry and Material Science Research

The incorporation of nitrogen-rich heterocycles like tetrazole into polymer backbones is a strategy for developing advanced materials, including energetic polymers and thermally stable plastics. nih.gov The this compound molecule is an ideal candidate for a functional monomer in such applications.

The chloroethyl group provides a reactive site for polymerization. It can participate in polycondensation reactions with difunctional nucleophiles (e.g., diamines, diols) to form novel polymers where the aminotetrazole moiety is an integral part of the polymer chain. Alternatively, it can be used to graft the aminotetrazole unit onto existing polymer backbones that have been functionalized with nucleophilic groups.

Pre Clinical Mechanistic Pharmacological Research and Structure Activity Relationship Sar Studies

In Vitro Biological Activity Screening Methodologies

The initial assessment of a compound's biological effects typically involves a battery of in vitro screening methods to identify potential therapeutic activities.

Enzyme Inhibition and Receptor Binding Assays in Cell-Free Systems

Cell-free assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with a specific molecular target, such as an enzyme or a receptor, without the complexity of a cellular environment. For a novel compound like 2-(2-chloroethyl)tetrazol-5-amine, a tiered screening approach would be logical.

Initially, broad-based screening against panels of common drug targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), would be conducted. For instance, the anti-inflammatory potential of related tetrazole derivatives has been investigated through their ability to inhibit enzymes like caspase-1, a key component of the inflammasome complex. nih.gov Such assays often utilize purified enzymes and synthetic substrates that produce a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic activity. Inhibition is measured by the reduction in this signal in the presence of the test compound.

Similarly, receptor binding assays are crucial for identifying interactions with cell surface or nuclear receptors. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The displacement of this labeled ligand by the test compound indicates a binding interaction. The affinity of this interaction (Ki or IC50 value) can then be determined. For example, various tetrazole-containing compounds have been evaluated for their binding affinity to targets like the angiotensin II receptor. ucsd.edu

Target Engagement Studies in Cell Lines

Once a direct molecular target is identified in cell-free systems, the next step is to confirm that the compound can engage this target within a living cell. Target engagement assays provide evidence that a compound reaches its intended target in a more physiologically relevant context. nih.gov

Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting. An increase in the melting temperature of the target protein in the presence of the compound confirms engagement.

Another approach involves the use of fluorescently-tagged probes derived from the compound of interest. These probes can be visualized within the cell using microscopy, providing direct evidence of target binding and localization. nih.gov Click-chemistry approaches can also be utilized to attach reporter molecules to the compound once it is inside the cell, confirming its interaction with the target protein. nih.gov

Cellular Assays for Mechanism of Action Elucidation

Following target identification and engagement confirmation, cellular assays are employed to understand the downstream biological consequences of the compound's interaction with its target.

Investigations into Cellular Transport and Intracellular Distribution

For a compound to be effective, it must reach its intracellular target. Studies on cellular transport and distribution are therefore critical. The physicochemical properties of a compound, such as its lipophilicity and solubility, play a significant role in its ability to cross the cell membrane. ajol.info The solubility of tetrazole derivatives can vary, with some being more soluble in polar solvents, which can influence their distribution in a physiological environment. ajol.info

Fluorescent microscopy using tagged compounds can provide insights into the subcellular localization of the molecule, indicating whether it accumulates in specific organelles like the mitochondria or the nucleus. Computational models can also predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, offering initial guidance for experimental studies. mdpi.com

Analysis of Subcellular Effects Without Direct Clinical Implication

Cellular assays can reveal a compound's effects on various cellular processes, providing clues to its mechanism of action. For example, the cytotoxic effects of related bis(2-aminoethyl)amine derivatives have been assessed using the MTT assay, which measures cell viability. mdpi.com Further investigation into the mechanism of cell death can be conducted using assays for apoptosis (e.g., Annexin V/7-AAD staining and flow cytometry) and necrosis (e.g., lactate (B86563) dehydrogenase (LDH) release assay). mdpi.com

Additionally, the impact of a compound on cellular signaling pathways can be analyzed. For instance, enzyme-linked immunosorbent assays (ELISAs) can be used to measure changes in the levels of specific proteins, such as pro-inflammatory cytokines like interleukin-6 (IL-6), to determine if the compound has anti-inflammatory effects. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are essential for optimizing a lead compound into a potential drug candidate. These investigations involve synthesizing and testing a series of analogs of the parent compound to understand how chemical modifications affect its biological activity (SAR) and physicochemical properties (SPR).

For tetrazole-containing compounds, SAR studies have revealed key structural features that influence their activity. For example, in a series of 1,5-disubstituted α-amino tetrazole derivatives designed as caspase-1 inhibitors, the nature of the substituents at different positions of the tetrazole ring and the amino group significantly impacted their inhibitory potency. nih.gov Specifically, the type of moiety at the P2 and P3-P4 sites influenced interactions with the enzyme's binding pocket. nih.gov

Similarly, in the development of trace amine-associated receptor 1 (TAAR1) agonists, modifications to a core structure led to the identification of compounds with significantly improved potency. mdpi.commdpi.com These studies often involve the systematic variation of substituents to explore the effects of steric bulk, electronics, and hydrophobicity on activity.

The data gathered from these studies can be used to build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can then predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. ajol.info

Impact of Chloroethyl Moiety Modifications on Activity

The 2-chloroethyl group is a known pharmacophore that can participate in alkylation reactions, a mechanism of action for some cytotoxic agents. In the context of anticancer research, the introduction of a 2-chloroethylthio moiety into other chemical scaffolds, such as 1,4-naphthoquinones, has been shown to enhance their cytotoxic properties. This activity is attributed to the ability of the chloroethyl group to alkylate DNA, leading to cell death. nih.gov

One study detailed the synthesis of 1-(2-chloroethyl)-5-aminotetrazole, a close structural isomer of the compound of interest. nih.gov This synthesis involved the reaction of 5-aminotetrazole (B145819) with 2-chloroethanol (B45725). nih.gov Further modifications of the chloroethyl group in related tetrazole structures have been explored. For instance, the conversion of a 1-(2-hydroxyethyl)-5-aminotetrazole to a 1-(2-chloroethyl)-5-aminotetrazole was achieved using thionyl chloride. nih.gov This chloro derivative was then used to generate a 1-(2-azidoethyl)-5-aminotetrazole by reaction with sodium azide (B81097). nih.gov Such chemical transformations highlight the potential for modifying the chloroethyl moiety to explore its impact on biological activity. For example, replacing the chlorine with other halogens (e.g., fluorine, bromine) or with different functional groups could significantly alter the compound's reactivity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.

| Starting Compound | Reagent | Modified Compound | Potential Impact of Modification |

| 1-(2-Hydroxyethyl)-5-aminotetrazole | Thionyl Chloride | 1-(2-Chloroethyl)-5-aminotetrazole | Introduction of a leaving group, potential for alkylation reactions. |

| 1-(2-Chloroethyl)-5-aminotetrazole | Sodium Azide | 1-(2-Azidoethyl)-5-aminotetrazole | Introduction of an azido (B1232118) group, which can be used for further chemical modifications or may impart new biological properties. |

| 1-(2-Azidoethyl)-5-aminotetrazole | Nitric Acid | 1-(2-Nitratoethyl)-5-nitriminotetrazole | Introduction of a nitrato group, potentially enhancing energetic properties or acting as a nitric oxide donor. |

This table is based on synthetic routes described for 1-substituted-5-aminotetrazoles and is intended to be illustrative of potential modifications. nih.gov

Influence of Tetrazole Ring Substitutions on Research Outcomes

In the broader context of tetrazole chemistry, the nature of the substituent at the 2-position of the tetrazole ring significantly influences the compound's properties. For instance, in a series of 2-adamantyl-5-aryl-2H-tetrazoles, the adamantyl group at the N-2 position was found to be compatible with moderate anti-influenza activity. rsc.org This suggests that bulky substituents can be tolerated at this position.

The amino group at the 5-position of the tetrazole ring is also a critical determinant of activity. It can participate in hydrogen bonding and its presence has a distinct effect on the geometry of the tetrazole ring itself. nih.gov Modifications of this amino group, for example by forming Schiff bases, have been shown to result in compounds with cytotoxic activity.

The following table summarizes the influence of substitution patterns on the properties of tetrazole derivatives based on general findings in the literature.

| Substitution Position | Type of Substituent | Observed Influence on Properties/Activity |

| N-1 vs. N-2 | Alkyl groups | The position of the alkyl group (N-1 or N-2) affects the isomeric form and can influence biological activity. |

| C-5 | Amino group | The amino group influences the electronic properties and geometry of the tetrazole ring and can be a site for further modification. |

| C-5 Amino Group | Arylidene (Schiff bases) | Formation of Schiff bases at the 5-amino position has been associated with cytotoxic activity. |

| N-2 | Bulky groups (e.g., adamantyl) | Bulky substituents can be accommodated and may lead to specific biological activities such as antiviral effects. |

| Aryl substituents (on the main scaffold) | Electron-donating or withdrawing groups | The electronic nature of substituents on aryl rings attached to the tetrazole can modulate inhibitory activity against enzymes like cyclooxygenase. |

This table is a generalized summary based on various studies of substituted tetrazoles and is meant to provide a conceptual framework. nih.govrsc.org

Theoretical Prediction of Binding Modes and Molecular Interactions (e.g., molecular docking)

While specific molecular docking studies for this compound are not available in the reviewed literature, computational methods are frequently employed to predict the binding modes of tetrazole derivatives with various biological targets. nih.govjournal-grail.science These studies provide valuable insights into the potential interactions that drive the pharmacological activity of this class of compounds.

Molecular docking simulations of 5-substituted 1H-tetrazole derivatives have been performed to understand their interactions with enzymes like casein kinase 2 (CSNK2A1). nih.gov In one such study, a derivative with a dimethoxyphenyl substituent showed the highest binding affinity, with the tetrazole nitrogen and the cyano group nitrogen participating in interactions within the enzyme's active site. nih.gov This highlights the importance of the nitrogen atoms of the tetrazole ring in forming key binding interactions.

In another study focusing on 5-phenyl-5,6-dihydrotetrazolo-[1,5-c]quinazolines as potential antimicrobial agents, molecular docking was used to predict their binding to the ribosomal 50S protein L2P. journal-grail.science The results indicated that a derivative with a 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid structure was a promising candidate for in vitro testing. journal-grail.science

The general principles derived from these and other docking studies on tetrazole-containing molecules suggest that the binding of this compound to a biological target would likely involve:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the hydrogen atoms of the 5-amino group are potential hydrogen bond donors and acceptors. These interactions are crucial for the specific recognition of the ligand by the protein. nih.gov

Hydrophobic Interactions: The ethyl chain, although short, can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Alkylation: The chloroethyl group, as a potential alkylating agent, could form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of an enzyme, leading to irreversible inhibition.

The table below conceptualizes the potential molecular interactions of this compound based on theoretical predictions for analogous compounds.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues in a Protein Target |

| Tetrazole Ring Nitrogens | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor capabilities (e.g., Arginine, Lysine, Serine, Threonine) |

| 5-Amino Group | Hydrogen Bond Donor/Acceptor | Amino acid residues with hydrogen bond acceptor or donor capabilities (e.g., Aspartate, Glutamate, Asparagine, Glutamine) |

| Chloroethyl Group | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Chloroethyl Group (C-Cl bond) | Covalent Bond (Alkylation) | Nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) |

This table is a theoretical representation of possible interactions and is not based on specific experimental data for this compound.

Future Research Directions, Challenges, and Emerging Methodologies

Exploration of Unconventional Reactivity and Novel Derivatization Pathways

The future study of 2-(2-chloroethyl)tetrazol-5-amine will likely focus on leveraging its distinct functional groups to forge new molecular scaffolds. The inherent reactivity of the N-(2-chloroethyl) substituent, in particular, opens up pathways that are not typical for simple alkyl-substituted tetrazoles.

Unconventional Reactivity of the N-(2-Chloroethyl) Group: Drawing parallels from studies on other N-(2-chloroethyl) substituted heterocycles, such as imidazolium (B1220033) salts, three primary reactive pathways can be explored for this moiety:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. This allows for the introduction of numerous functional groups, such as azides to create energetic materials, or thiols and alkoxides to build complex molecular libraries. nih.govacs.org For instance, reaction with sodium azide (B81097) could yield the corresponding 2-(2-azidoethyl)tetrazol-5-amine, a precursor for high-nitrogen content materials. nih.gov

Elimination Reaction: Base-induced dehydrochlorination can convert the chloroethyl group into a vinyl group, yielding 2-vinyltetrazol-5-amine. This vinyl-substituted tetrazole can then serve as a monomer for polymerization or as a Michael acceptor in conjugate addition reactions. nih.govacs.org

Intramolecular Cyclization: Under specific conditions, the chloroethyl group could potentially react with the exocyclic amino group or a ring nitrogen atom of another molecule, leading to more complex, fused, or dimeric heterocyclic systems.

Novel Derivatization Pathways: The 5-amino group and the tetrazole ring itself are ripe for derivatization.

Amino Group Functionalization: The exocyclic amino group is a versatile handle for chemical modification. mdpi.com It can be converted into Schiff bases by condensation with various aldehydes, forming ligands or precursors to other bioactive molecules. ajol.info It also serves as a nucleophilic site for acylation or alkylation, providing a route to novel amides and secondary amines. nih.gov Furthermore, the 5-aminotetrazole (B145819) moiety is a well-established building block in multicomponent reactions (MCRs), which could be used to rapidly generate molecular diversity. researchgate.net

Tetrazole-based Building Blocks: A forward-thinking strategy involves transforming the compound into a new, versatile building block. beilstein-journals.org For example, derivatization of the amino group followed by oxidation could potentially yield a tetrazole aldehyde. researchgate.net Such an aldehyde would be a valuable precursor in various organic reactions, including Wittig reactions and further MCRs, allowing the tetrazole core to be incorporated into a wide array of complex molecular architectures. beilstein-journals.orgresearchgate.net

A summary of potential derivatization reactions is presented below.

| Functional Group | Reaction Type | Potential Product | Application Area |

|---|---|---|---|

| N-(2-Chloroethyl) | Nucleophilic Substitution (e.g., with NaN3) | 2-(2-Azidoethyl)tetrazol-5-amine | Energetic Materials |

| N-(2-Chloroethyl) | Elimination (Dehydrochlorination) | 2-Vinyltetrazol-5-amine | Polymer Science, Monomers |

| 5-Amino | Condensation (with Aldehydes) | Schiff Base Derivatives | Medicinal Chemistry, Ligand Synthesis |

| 5-Amino | Acylation | Amide Derivatives | Pharmaceuticals, Peptidomimetics |

| Whole Molecule | Multicomponent Reactions (MCRs) | Complex Heterocycles | Drug Discovery |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven discovery. For a molecule like this compound, AI/ML can address several key challenges in its synthesis and derivatization.

Predicting Reactivity and Regioselectivity: A significant challenge in tetrazole chemistry is controlling the regioselectivity of N-alkylation, which can produce either 1- or 2-substituted isomers. ML models can be trained on existing reaction data to predict the most likely isomeric product under various conditions, saving significant experimental effort in optimizing the synthesis of the desired 2-substituted isomer. Furthermore, AI can predict the relative reactivity of the chloroethyl group versus the amino group, guiding the choice of reagents for selective derivatization.

Optimization of Synthesis: AI algorithms can optimize reaction parameters (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound and its derivatives. This is particularly valuable for scaling up production for further research.

De Novo Design: ML models can be used to design new derivatives of this compound with specific desired properties. By learning from large datasets of known molecules, these models can generate novel structures that are predicted to have high biological activity (for medicinal chemistry) or specific physical properties (for materials science), which can then be synthesized and tested. researchgate.net

Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to developing robust and efficient synthetic processes. In situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are invaluable tools for this purpose.

FTIR and Raman Spectroscopy: The use of fiber-optic coupled Fourier transform infrared (FTIR) or Raman probes allows for the continuous monitoring of reactant consumption and product formation. mdpi.comnih.gov For the synthesis of this compound, in situ FTIR could track the disappearance of the starting amine and the appearance of characteristic vibrational bands of the tetrazole ring, providing precise information on reaction initiation, progress, and completion. mdpi.com This real-time data is critical for process optimization and ensuring reaction safety, especially during scale-up. nih.gov

NMR Spectroscopy: While typically used for post-reaction characterization, advancements in flow-NMR and benchtop NMR systems are making real-time monitoring more accessible. Crucially, NMR spectroscopy is the definitive tool for distinguishing between the 1,5- and 2,5-disubstituted tetrazole isomers formed during synthesis. It has been established that the chemical shift of the tetrazole ring's carbon atom in ¹³C NMR spectra is significantly different for the two isomers, appearing further downfield (deshielded) in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com This analytical method is essential for confirming the structure of this compound and quantifying the isomeric purity of the product.

Sustainable and Scalable Synthetic Approaches for Research Quantities

The principles of green chemistry are increasingly important in modern synthesis, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Developing sustainable methods for producing research quantities of this compound is a key future direction.

Traditional methods for synthesizing N-substituted tetrazoles often involve harsh conditions or toxic solvents. rsc.org Recent research has focused on greener alternatives that are well-suited for the synthesis of this compound.

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts can simplify purification and reduce waste. Natural zeolites, such as Natrolite, have been reported as effective, environmentally benign catalysts for the synthesis of 1-substituted tetrazoles under solvent-free conditions. rsc.orgcapes.gov.br